Enoxolone is a pentacyclic triterpenoid aglycone metabolite of glycyrrhizin, which is a product of the plant Glycyrrhiza glabra (licorice), with potential expectorant, and gastrokinetic activities. After administration, enoxolone inhibits the metabolism of prostaglandins by both 15-hydroxyprostaglandin dehydrogenase [NAD(+)] and prostaglandin reductase 2. Therefore, this agent potentiates the activity of prostaglandin E2 and F2alpha, which inhibits gastric secretion while stimulating pancreatic secretion and the secretion of intestinal and respiratory mucus, leading to increased intestinal motility and antitussive effects. Additionally, this agent inhibits 11 beta-hydroxysteroid dehydrogenase and other enzymes involved in the conversion of cortisol to cortisone in the kidneys.
An oleanolic acid from GLYCYRRHIZA that has some antiallergic, antibacterial, and antiviral properties. It is used topically for allergic or infectious skin inflammation and orally for its aldosterone effects in electrolyte regulation.
18alpha-Glycyrrhetinic acid
CAS No.: 1449-05-4
VCID: VC21329410
Molecular Formula: C30H46O4
Molecular Weight: 470.7 g/mol
* For research use only. Not for human or veterinary use.

Description |
18α-Glycyrrhetinic acid is a naturally occurring triterpenoid compound derived from licorice roots, specifically from species like Glycyrrhiza uralensis, Glycyrrhiza inflata, and Glycyrrhiza glabra. It is one of the two isomers of glycyrrhetinic acid, the other being 18β-glycyrrhetinic acid. The compound has been extensively studied for its pharmacological properties and applications in medicine, cosmetics, and food industries. Preparation MethodsThe preparation of 18α-glycyrrhetinic acid typically involves the conversion of 18β-glycyrrhetinic acid through chemical processes. One method involves generating insoluble 18α-glycyrrhetinate in an acidic alcoholic solution, which can be filtered and then hydrolyzed to produce high-purity 18α-glycyrrhetinic acid . Steps in Preparation:
Applications18α-Glycyrrhetinic acid is used in various industries due to its diverse properties:
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CAS No. | 1449-05-4 |
Product Name | 18alpha-Glycyrrhetinic acid |
Molecular Formula | C30H46O4 |
Molecular Weight | 470.7 g/mol |
IUPAC Name | (2R,4aS,6aR,6aS,6bR,8aR,12aS,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid |
Standard InChI | InChI=1S/C30H46O4/c1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)32)20(31)16-18-19-17-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6/h16,19,21-23,32H,8-15,17H2,1-7H3,(H,33,34)/t19-,21-,22?,23+,26+,27+,28-,29+,30+/m0/s1 |
Standard InChIKey | MPDGHEJMBKOTSU-JNYFVOPZSA-N |
Isomeric SMILES | C[C@]12CC[C@@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CCC(C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)O |
SMILES | CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |
Canonical SMILES | CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |
Melting Point | 330 - 335 °C |
Physical Description | Solid |
Synonyms | 12, Po Acid, Glycyrrhetic Acid, Glycyrrhetinic Acid, Rhetinic Acid, Uralenic Arthrodont Enoxolone Glyciram Glycyram Glycyrrhetic Acid Glycyrrhetinic Acid Jintan Po 12 Rhetinic Acid Uralenic Acid |
PubChem Compound | 17751012 |
Last Modified | Aug 15 2023 |
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